Technical Guide: Physicochemical Properties of 4-Phenylthiomorpholine 1,1-dioxide
Technical Guide: Physicochemical Properties of 4-Phenylthiomorpholine 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylthiomorpholine 1,1-dioxide is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structural scaffold, featuring a thiomorpholine dioxide ring attached to a phenyl group, presents a unique combination of properties that are being explored for various therapeutic applications. The sulphone group imparts polarity and hydrogen bonding capabilities, while the phenyl ring contributes to lipophilicity and potential aromatic interactions. This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Phenylthiomorpholine 1,1-dioxide, detailed experimental protocols for their determination, and a proposed synthetic pathway.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂S | U.S. Environmental Protection Agency (EPA)[1] |
| Molecular Weight | 211.28 g/mol | U.S. Environmental Protection Agency (EPA)[1] |
| LogP | 0.74164648 | Commercial Supplier Data |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| pKa | Not available | N/A |
| Water Solubility | Not available | N/A |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization for 4-Phenylthiomorpholine 1,1-dioxide.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Materials:
-
4-Phenylthiomorpholine 1,1-dioxide sample
-
Capillary tubes
-
Melting point apparatus
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.
-
Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate to approximately 15-20°C below the expected melting point (if unknown, a preliminary rapid determination is required).
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted.
-
The melting point is reported as the range between these two temperatures.
Water Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation concentration of the compound in water at a specific temperature.
Materials:
-
4-Phenylthiomorpholine 1,1-dioxide sample
-
Distilled or deionized water
-
Glass flasks with stoppers
-
Constant temperature shaker bath
-
Analytical balance
-
Centrifuge and/or filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of the solid compound to a flask containing a known volume of water.
-
Seal the flask and place it in a constant temperature shaker bath.
-
Agitate the flask for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Separate the saturated aqueous phase from the excess solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantify the concentration of the dissolved compound in the clear aqueous phase using a suitable and validated analytical method.
-
The determined concentration represents the water solubility at the specified temperature.
LogP Determination (Shake-Flask Method)
Objective: To determine the partition coefficient of the compound between n-octanol and water.
Materials:
-
4-Phenylthiomorpholine 1,1-dioxide sample
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass separatory funnels or vials
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Prepare pre-saturated solvents by vigorously mixing n-octanol and water and allowing the phases to separate.
-
Dissolve a known amount of the compound in either the n-octanol or water phase.
-
Add a known volume of the second solvent phase to create a two-phase system with a defined volume ratio.
-
Seal the container and shake it for a sufficient time to allow for partitioning equilibrium to be established (e.g., several hours).
-
After shaking, separate the two phases by centrifugation.
-
Carefully withdraw an aliquot from each phase for analysis.
-
Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method.
-
The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Synthesis Workflow
The synthesis of 4-Phenylthiomorpholine 1,1-dioxide can be conceptualized as a two-step process: the N-arylation of thiomorpholine followed by the oxidation of the sulfide to a sulfone.
Caption: Proposed two-step synthesis of 4-Phenylthiomorpholine 1,1-dioxide.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information detailing the specific biological targets or signaling pathways modulated by 4-Phenylthiomorpholine 1,1-dioxide. However, the thiomorpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds.[2] Derivatives of thiomorpholine have been investigated for a wide range of therapeutic applications, including as antibacterial, anti-inflammatory, and anticancer agents.[3] The sulfone moiety can act as a bioisostere for other functional groups and can influence the pharmacokinetic properties of a molecule.
Given the lack of specific data for the title compound, a logical workflow for its initial biological evaluation is proposed below.
Caption: General workflow for the biological evaluation of a novel compound.
Conclusion
4-Phenylthiomorpholine 1,1-dioxide is a compound with potential for further investigation in drug discovery. This guide has summarized its known physicochemical properties and provided standardized protocols for the experimental determination of key parameters. While there is a current lack of extensive experimental data and biological activity information for this specific molecule, the provided synthetic and biological evaluation workflows offer a roadmap for future research endeavors. The unique structural features of this compound warrant further studies to elucidate its full potential in medicinal chemistry.
